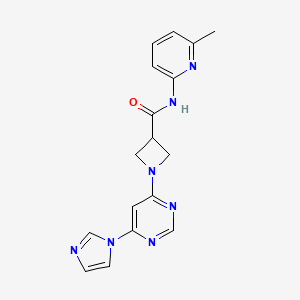
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Structural Modifications to Enhance Drug Efficacy : A study on the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges of rapid metabolism of imidazo[1,2-a]pyrimidine moieties and presents strategies to mitigate AO-mediated oxidation. These insights are crucial for enhancing the efficacy and stability of drugs containing similar structures (Linton et al., 2011).
PET Imaging Agents : The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation demonstrates the application of pyrimidine derivatives in diagnostic imaging, providing a pathway for the non-invasive study of inflammatory processes (Wang et al., 2018).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents, showcasing the potential of these compounds in treating protozoal infections. Some of these compounds exhibited significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, underscoring their therapeutic potential in addressing diseases caused by protozoa (Ismail et al., 2004).
Heterocyclic Chemistry
- Heterocyclization Reactions : Research on the heterocyclization reaction of 2‐(2‐methylaziridin‐1‐yl)‐3‐ureidopyridines under Appel's conditions reveals the formation of pyridine-fused heterocycles, indicating the versatility of pyrimidine analogs in synthesizing complex heterocyclic structures. This work contributes to the field of heterocyclic chemistry by expanding the methodologies for constructing novel heterocycles (Lim & Lee, 2002).
Antimicrobial and Anti-inflammatory Activities
- Antimicrobial and Anti-inflammatory Compounds : Synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the broad spectrum of biological activities that pyrimidine derivatives can exhibit. These compounds have shown potential as both anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-12-3-2-4-14(21-12)22-17(25)13-8-24(9-13)16-7-15(19-10-20-16)23-6-5-18-11-23/h2-7,10-11,13H,8-9H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNGVNTYNIVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)
![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)
![2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2805768.png)


![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
![Benzyl 2-[4-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2805776.png)